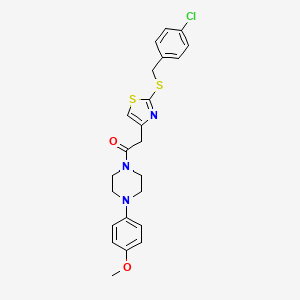
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Antitumor Properties
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The presence of electron-donating groups like methoxy on the phenyl ring enhances this activity by increasing lipophilicity and receptor binding affinity .
Table 1: Antitumor Activity of Similar Thiazole Derivatives
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Bcl-2 inhibition |
| Compound B | 1.98 | Apoptosis induction |
| Target Compound | TBD | TBD |
Anticonvulsant Activity
Thiazoles have also been investigated for anticonvulsant properties. Some derivatives have shown efficacy in animal models, reducing seizure activity significantly. The structure-activity relationship (SAR) suggests that modifications in the piperazine or thiazole rings can enhance anticonvulsant effects, potentially through modulation of neurotransmitter systems .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies demonstrating activity against various bacterial strains. For example, derivatives with similar structures have been effective against Staphylococcus epidermidis and other pathogens, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibiting key enzymes involved in cancer cell proliferation.
- Receptors : Modulating neurotransmitter receptors linked to seizure activities.
- Bacterial Targets : Disrupting essential bacterial functions leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models, showing promise for future therapeutic applications.
- Anticonvulsant Trials : Clinical trials involving thiazole-based compounds reported notable reductions in seizure frequency among participants with refractory epilepsy.
- Antimicrobial Testing : Laboratory tests confirmed that certain thiazole derivatives exhibited antimicrobial properties comparable to standard antibiotics, suggesting their potential use in treating resistant infections.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S2/c1-29-21-8-6-20(7-9-21)26-10-12-27(13-11-26)22(28)14-19-16-31-23(25-19)30-15-17-2-4-18(24)5-3-17/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUXKBCDANUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














